Boc-N-Me-Lys(2-Cl-Z)-OH

Description

Significance of Protected Amino Acids as Building Blocks in Organic Synthesis

Amino acids are bifunctional molecules containing both an amino group and a carboxyl group, making them versatile building blocks for a vast array of organic compounds, most notably peptides. sigmaaldrich.com However, the presence of multiple reactive sites within a single molecule necessitates a strategy to ensure that reactions occur only at the desired location. chemicalbook.compeptide.com This is achieved through the use of "protecting groups," which temporarily block a functional group from reacting. chemicalbook.com

The protection of amino and other functional groups is crucial for several reasons. It prevents unwanted side reactions, such as the polymerization of amino acids during peptide synthesis, ensuring the integrity of the final product. Furthermore, protecting polar functional groups can significantly alter a molecule's physical properties, such as improving its solubility in organic solvents, which can lead to higher reaction yields and easier purification. chemicalbook.com The strategic use of these protected building blocks is a cornerstone of modern organic synthesis, enabling the construction of complex molecules that would otherwise be inaccessible. nih.govfishersci.nl

Evolution of Protecting Group Strategies in Peptide Chemistry

The field of peptide chemistry has been defined by the evolution of its protecting group strategies. Early peptide synthesis, pioneered by Fischer and Fourneau, was advanced significantly by Bergmann and Zervas in 1932 with the introduction of the first practical, reversible Nα-protecting group, the carbobenzoxy (Cbz or Z) group. thermofisher.com

A revolutionary leap came with R.B. Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in the 1960s. This methodology initially utilized the Nα-tert-butoxycarbonyl (Boc) group for temporary protection, which is removed with moderate acid, and more stable benzyl (B1604629) (Bzl)-type protecting groups for the amino acid side chains, which are cleaved with strong acid (e.g., HF) at the end of the synthesis. thermofisher.com This "Boc/Bzl" strategy is based on graded acid lability. thermofisher.compeptide.com

In 1970, the 9-fluorenylmethyloxycarbonyl (Fmoc) group was introduced as a milder alternative. thermofisher.com The Fmoc group is stable to acid but is removed by a base, typically piperidine (B6355638). This led to the development of the "Fmoc/tBu" strategy, where acid-labile tert-butyl (tBu) groups are used for side-chain protection. The key advantage of this approach is the concept of orthogonality—the temporary and permanent protecting groups are removed by completely different chemical mechanisms (base and acid, respectively), allowing for cleaner, more selective deprotection steps. peptide.comglpbio.com

Role of N-Methylation in Amino Acid and Peptide Design

N-methylation, the substitution of the amide proton in a peptide backbone with a methyl group, is a critical modification used to enhance the therapeutic potential of peptides. nextpeptide.comchemsrc.com This seemingly minor structural change can have profound effects on the properties of a peptide. One of the most significant benefits is the increased resistance to enzymatic degradation by proteases, which enhances the metabolic stability and in vivo half-life of peptide drugs. chemsrc.comglpbio.comchembk.com

N-methylation also influences the peptide's conformation. By removing the hydrogen bond donor capability of the amide nitrogen, it can restrict the peptide's flexibility, sometimes favoring conformations that are beneficial for receptor binding. chembk.com This modification has also been shown to improve membrane permeability and, in some cases, oral bioavailability. chemsrc.comglpbio.com However, the introduction of N-methylated amino acids (NMAAs) into a peptide sequence presents synthetic challenges. The increased steric bulk around the nitrogen atom can hinder coupling reactions, requiring specialized reagents and protocols to achieve efficient synthesis. glpbio.com

Contextual Placement of Boc-N-Me-Lys(2-Cl-Z)-OH within Modern Synthetic Paradigms

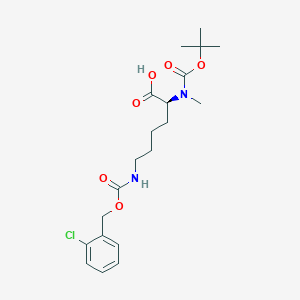

The compound This compound is a highly specialized amino acid derivative designed for specific applications in advanced peptide synthesis. An analysis of its name reveals its function as a sophisticated building block that integrates several key synthetic strategies:

Boc (tert-butoxycarbonyl): This group protects the N-alpha-methylamino functionality. Its use designates this building block for the Boc/Bzl strategy in solid-phase peptide synthesis, where it is cleaved under moderately acidic conditions (e.g., trifluoroacetic acid) at each step of peptide chain elongation. sigmaaldrich.comthermofisher.com

N-Me (N-methyl): The nitrogen of the lysine's alpha-amino group is methylated. The incorporation of this building block introduces an N-methylated residue into the peptide backbone, imparting the benefits of enhanced proteolytic stability and conformational constraint discussed previously. chemsrc.comglpbio.com

Lys (Lysine): The core amino acid is lysine (B10760008), which contains a primary amino group on its side chain that also requires protection during synthesis.

2-Cl-Z (2-Chlorobenzyloxycarbonyl): This group protects the ε-amino group of the lysine side chain. It is a derivative of the classic benzyloxycarbonyl (Z) group. The addition of a chlorine atom makes the 2-Cl-Z group significantly more stable to the acidic conditions used to remove the Boc group during synthesis. This robust "permanent" protecting group remains intact throughout the stepwise assembly of the peptide and is typically removed during the final cleavage of the peptide from the solid support using strong acid (e.g., HF) or by hydrogenolysis. peptide.comnextpeptide.com

Therefore, this compound is a strategic component for synthetic chemists aiming to construct peptides containing an N-methylated lysine residue using the well-established Boc-SPPS methodology. It provides a pre-modified, orthogonally protected building block that simplifies a complex synthetic challenge, ensuring that the N-methylation and the reactive lysine side chain are correctly incorporated into the final peptide structure.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29ClN2O6/c1-20(2,3)29-19(27)23(4)16(17(24)25)11-7-8-12-22-18(26)28-13-14-9-5-6-10-15(14)21/h5-6,9-10,16H,7-8,11-13H2,1-4H3,(H,22,26)(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHFXKKTXOVPLR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc N Me Lys 2 Cl Z Oh

Retrosynthetic Analysis of Boc-N-Me-Lys(2-Cl-Z)-OH

A retrosynthetic analysis of the target molecule, this compound, provides a logical framework for devising a viable synthetic route. The analysis involves the systematic disconnection of the molecule into simpler, commercially available precursors.

The three primary disconnections for this compound are the bonds associated with the three modifications on the L-lysine core:

Nα-Methylation: The bond between the α-nitrogen and the methyl group can be disconnected, suggesting a late-stage N-methylation of a protected lysine (B10760008) derivative.

Nα-Boc Protection: The carbamate (B1207046) linkage of the Boc group can be cleaved, pointing to the use of a Boc-protection step.

Nε-2-Cl-Z Protection: The carbamate on the side-chain (ε-amino group) can be disconnected, indicating a protection step utilizing a 2-Cl-Z precursor.

These disconnections suggest a forward synthesis that could start from a differentially protected lysine derivative. A plausible synthetic pathway would involve first protecting the ε-amino group of lysine with the 2-Cl-Z group. This is a critical step as the 2-Cl-Z group is known for its stability under the acidic conditions required to remove the Boc group, making it a preferred choice in Boc-based solid-phase peptide synthesis (SPPS). wikidot.comug.edu.plpeptide.com Following this, the α-amino group would be protected with the Boc group. The final key transformation would be the selective methylation of the Nα-Boc-protected amide. The order of these steps can be varied, but careful planning is required to avoid side reactions and ensure high yields.

N-Methylation Strategies for Lysine Derivatives

N-methylation of amino acids is a critical modification that can significantly impact the biological activity and physical properties of peptides. nih.gov Several strategies have been developed for this transformation, each with its own advantages and challenges.

Reductive alkylation, also known as reductive amination, is a widely used and direct method for the N-methylation of amines. organic-chemistry.org This one-pot reaction typically involves treating the amino acid with formaldehyde (B43269) (or its polymer, paraformaldehyde) to form an intermediate Schiff base (imine), which is then reduced in situ to the N-methyl amine. hamptonresearch.com For the synthesis of N,N-dimethylated amino acids, the process can be repeated. thieme-connect.com

A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired selectivity. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices. thieme-connect.comfishersci.co.uk The reaction is often performed under mild conditions and can be highly efficient. organic-chemistry.org For instance, a catalyst-free approach using sodium borohydride in 2,2,2-trifluoroethanol (B45653) has been reported for the effective N,N-dimethylation of various amino acids. thieme-connect.com

| Reagent System | Substrate | Conditions | Outcome | Reference |

| Formaldehyde, Sodium Borohydride | Primary/Secondary Amines, Amino Acids | 2,2,2-Trifluoroethanol, Catalyst-Free | N-Methylation / N,N-Dimethylation | thieme-connect.com |

| Formaldehyde, Dimethylamine Borane Complex | Protein Lysine Residues | Aqueous, Non-denaturing | Dimethylation of ε-amino groups | hamptonresearch.comnih.gov |

| Formaldehyde, Zinc | Amines, Amino Acids | Aqueous Medium | Selective mono- or dimethylation | researchgate.net |

| Aldehydes/Ketones, α-Picoline-Borane | Amines | MeOH, H₂O, or neat | Reductive Amination | organic-chemistry.org |

This table presents a selection of reported conditions for reductive alkylation and is not exhaustive.

An alternative to direct alkylation is an indirect approach that proceeds through a cyclic intermediate, such as a 5-oxazolidinone (B12669149). nih.gov This method is particularly useful for achieving N-methylation without racemization. The general strategy involves the reaction of an N-protected amino acid with an aldehyde (e.g., formaldehyde) to form the oxazolidinone ring. This intermediate is then N-methylated, typically using a reagent like methyl iodide. The final step is the hydrolytic cleavage of the oxazolidinone ring to release the N-methylated amino acid. This approach has been successfully applied to a wide range of common amino acids, providing a unified method for their N-methyl derivatives. nih.gov While this method often involves multiple steps, it can offer excellent control over stereochemistry. nih.gov

A significant challenge in the N-methylation of N-protected amino acids is the potential for the competing O-alkylation of the free carboxylate group. To address this, specific reaction conditions have been developed that favor selective N-methylation. One of the most effective methods involves the use of sodium hydride (NaH) and methyl iodide (MeI) in an aprotic solvent like tetrahydrofuran (B95107) (THF). cdnsciencepub.com

This selectivity is attributed to the formation of a sodium chelate involving the N-protected amide and the carboxylate group. nih.govacs.org The sodium ion is believed to coordinate with both the Boc-carbamate and the carboxylate, effectively protecting the carboxylate from methylation and leaving the amide nitrogen as the primary site for alkylation. nih.govacs.org This method has been successfully used for the preparation of various enantiomerically pure N-tert-butyloxycarbonyl, N-methylamino acids. cdnsciencepub.com

Maintaining the stereochemical integrity of the chiral α-carbon is paramount during the synthesis of amino acid derivatives. The risk of racemization is present in several steps, particularly during methylation where basic conditions are often employed. The choice of methylation strategy significantly influences the preservation of the desired stereoisomer.

Strategies known to minimize racemization include:

Indirect Methylation via Oxazolidinones: The formation and subsequent hydrolysis of the rigid oxazolidinone ring structure generally proceeds without affecting the stereocenter. nih.gov

Fukuyama Amine Synthesis: This method, involving the alkylation of a nosyl-protected amine followed by mild deprotection, is another effective way to synthesize N-methyl amino acids while preserving chirality. researchgate.net

Careful Choice of Reagents and Conditions: Using milder bases and controlled temperatures can suppress epimerization. For example, methylation of a serine derivative at 5 °C instead of room temperature was shown to prevent a side reaction and yield the desired N-methyl product. cdnsciencepub.com

The stereochemical purity of the final product is typically confirmed using analytical techniques such as chiral HPLC or NMR spectroscopy.

Introduction of Protecting Groups: Boc and 2-Cl-Z

The successful synthesis of this compound relies on an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others. ug.edu.pl The Boc group on the α-amine and the 2-Cl-Z group on the ε-amine provide such a combination.

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry. numberanalytics.com It is typically introduced by reacting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521) or triethylamine. total-synthesis.comhighfine.com The Boc group is valued for its stability to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation. total-synthesis.com Its key feature is its lability under moderately acidic conditions, such as treatment with trifluoroacetic acid (TFA), which cleaves it to release the free amine, isobutylene (B52900), and carbon dioxide. highfine.com

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a modified version of the classical benzyloxycarbonyl (Z) group. It is used for the protection of the lysine side-chain amine. peptide.com The electron-withdrawing chlorine atom on the benzyl (B1604629) ring increases the acid stability of the 2-Cl-Z group compared to the standard Z group. wikidot.com This enhanced stability makes it resistant to the repetitive TFA treatments used to deprotect the Nα-Boc group during SPPS, thus preventing undesired branching at the lysine side chain. ug.edu.plpeptide.com The 2-Cl-Z group is typically introduced using 2-chlorobenzyl chloroformate and is removed under strong acidic conditions like liquid hydrogen fluoride (B91410) (HF) or by catalytic hydrogenolysis. wikidot.com

| Protecting Group | Abbreviation | Target Group | Introduction Reagent | Stability | Cleavage Conditions | Reference |

| tert-butoxycarbonyl | Boc | Nα-amine | Di-tert-butyl dicarbonate (Boc₂O) | Base, Hydrogenolysis, Nucleophiles | Mild Acid (e.g., TFA) | total-synthesis.comhighfine.com |

| 2-chlorobenzyloxycarbonyl | 2-Cl-Z | Nε-amine | 2-chlorobenzyl chloroformate | Repetitive TFA, Mild Base | Strong Acid (HF), Hydrogenolysis | wikidot.comug.edu.plpeptide.com |

This table summarizes the properties and reaction conditions for the Boc and 2-Cl-Z protecting groups.

Strategies for Nα-Boc Protection of N-Methyl-Lysine Precursors

The introduction of the tert-butyloxycarbonyl (Boc) group onto the α-nitrogen of an N-methyl-lysine precursor is a fundamental step in the synthesis of this compound. The Boc group serves as a temporary protecting group, which is crucial for preventing polymerization and other side reactions during peptide coupling. researchgate.netpeptide.com It is typically stable to a wide range of reaction conditions but can be readily removed under moderately acidic conditions, a characteristic that defines its utility in Boc-based solid-phase peptide synthesis (SPPS). peptide.comorganic-chemistry.org

Several methods are available for the N-tert-butoxycarbonylation of amines and amino acids. organic-chemistry.org A widely employed and efficient method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org The reaction is often performed in an aqueous or mixed aqueous-organic solvent system, such as dioxane-water or THF-water, with the pH carefully controlled to ensure selectivity for the α-amino group.

Table 1: Common Reagents and Conditions for Nα-Boc Protection

| Reagent | Base | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate, Sodium hydroxide | Dioxane/Water, THF/Water | 0-25 | High efficiency, widely used. organic-chemistry.org |

| 1-(tert-butoxycarbonyl)benzotriazole (Boc-Bt) | Sodium hydroxide | THF/Water | 0 | Reduces side reactions. |

| (Boc)₂O | Iodine (catalytic) | Solvent-free | Room Temperature | Mild and efficient for various amines. organic-chemistry.org |

| (Boc)₂O | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP | Room Temperature | Catalyst is recyclable, high chemoselectivity. organic-chemistry.org |

Strategies for Nε-(2-Cl-Z) Protection of Lysine Side Chain

The protection of the ε-amino group of the lysine side chain is essential to prevent branching during peptide synthesis. peptide.com The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a frequently used protecting group in Boc-based peptide chemistry for this purpose. peptide.compeptide.com It is a benzyl-based protecting group that offers enhanced acid stability compared to the standard benzyloxycarbonyl (Z) group, making it compatible with the repeated trifluoroacetic acid (TFA) treatments used for Nα-Boc deprotection. peptide.compeptide.com The 2-Cl-Z group is typically removed under strong acidic conditions, such as with hydrogen fluoride (HF), or by hydrogenolysis. peptide.compeptide.com

The introduction of the 2-Cl-Z group is generally achieved by reacting the ε-amino group of a lysine derivative with 2-chlorobenzyl chloroformate. This reaction is carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The selectivity of this protection step is crucial, often requiring the prior protection of the α-amino group.

One established method involves the temporary protection of the Nα-amino group, for instance, through copper chelation, while the Nε-amino group is acylated with the protecting group. google.com Another strategy utilizes a p-anisaldehyde Schiff base to temporarily shield the Nα-amino group, allowing for the selective protection of the Nε-amino group. google.com

Table 2: Comparison of Lysine Side-Chain Protecting Groups in Boc Chemistry

| Protecting Group | Abbreviation | Stability to 50% TFA | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Stable | HF, TFMSA, HBr/AcOH, Hydrogenolysis | Commonly used in Boc SPPS for its stability. peptide.compeptide.compeptide.com |

| Benzyloxycarbonyl | Z | Less Stable | HF, Hydrogenolysis | More acid labile than 2-Cl-Z. researchgate.netpeptide.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Stable | Piperidine (B6355638) | Used for orthogonal protection strategies. peptide.com |

Convergent and Linear Synthetic Approaches for this compound

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy. fiveable.mewikipedia.org

A linear synthesis involves the sequential modification of a single starting material in a step-by-step manner. wikipedia.org For this compound, a possible linear route could start with L-lysine. The synthesis would proceed through a series of protection and methylation steps:

Protection of the α-amino group.

Protection of the ε-amino group.

Methylation of the α-amino group.

Introduction of the Boc group.

A convergent synthesis , on the other hand, involves the independent synthesis of different fragments of the target molecule, which are then combined in the final stages. wikipedia.orgfrontiersin.org For this compound, a convergent approach might involve:

Fragment 1: Synthesis of an N-methylated lysine precursor.

Fragment 2: Preparation of the Boc and 2-Cl-Z protecting group moieties.

Table 3: Comparison of Linear and Convergent Synthesis Strategies

| Aspect | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Overall Yield | Tends to be lower, especially for long sequences. wikipedia.org | Generally higher as it involves fewer consecutive steps. wikipedia.org |

| Efficiency | Can be less efficient due to the sequential nature. fiveable.me | More efficient due to parallel synthesis of fragments. fiveable.me |

| Purification | Can be more challenging due to the accumulation of impurities. | Intermediates can be purified independently, simplifying final purification. |

| Flexibility | Less flexible, as a failure in one step affects the entire sequence. | More flexible, as alternative routes for fragments can be explored. fiveable.me |

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of reagents, solvents, temperature, reaction time, and pH.

For the Nα-Boc protection step, optimization may involve screening different bases and their concentrations to achieve the best selectivity and yield. organic-chemistry.org The stoichiometry of Boc₂O is also a critical factor; using a slight excess can drive the reaction to completion, but a large excess can lead to difficulties in purification. The choice of solvent can also significantly impact the reaction rate and selectivity. rsc.org

In the Nε-(2-Cl-Z) protection step, the reaction temperature and the rate of addition of the chloroformate reagent are crucial to control to minimize side reactions. The choice of base is also important for efficient neutralization without promoting side reactions.

For the N-methylation step, the choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) and the reaction conditions must be carefully controlled to avoid over-methylation or racemization. researchgate.netresearchgate.net

Yield optimization often involves a systematic study of these parameters. For instance, design of experiments (DoE) can be a powerful tool to efficiently explore the reaction space and identify optimal conditions. Analytical techniques such as HPLC and NMR are used to monitor the progress of the reaction and assess the purity of the product, providing crucial feedback for optimization.

Scalability Considerations for this compound Production for Research Applications

Scaling up the synthesis of this compound from laboratory scale to produce larger quantities for research applications introduces several challenges. thieme-connect.de These include:

Heat Transfer: Reactions that are easily controlled on a small scale may become exothermic and difficult to manage on a larger scale. Efficient heat transfer becomes critical to maintain the optimal reaction temperature and prevent side reactions or decomposition.

Mass Transfer: In heterogeneous reactions, ensuring efficient mixing and mass transfer between phases can be challenging in larger reactors.

Reagent Addition: The rate of reagent addition needs to be carefully controlled to maintain reaction parameters and avoid localized high concentrations that could lead to side reactions.

Work-up and Purification: Procedures that are straightforward in the lab, such as extractions and chromatography, can become cumbersome and time-consuming on a larger scale. Alternative purification methods like crystallization may need to be developed. rsc.org

Safety: The handling of larger quantities of potentially hazardous reagents requires more stringent safety protocols and specialized equipment.

Cost-effectiveness: The cost of reagents and solvents becomes a more significant factor on a larger scale. Developing a process that is economically viable is crucial.

For research applications, where quantities may range from grams to hundreds of grams, a balance must be struck between developing a highly optimized, scalable process and the time and resources available. Often, a robust and reliable laboratory-scale procedure is adapted for larger scale production with careful attention to the factors mentioned above.

Orthogonal Protecting Group Chemistry in Boc N Me Lys 2 Cl Z Oh

Principles of Orthogonal Protection in Polyfunctional Molecules

Orthogonal protection is a cornerstone strategy in modern organic synthesis, enabling the selective manipulation of multiple functional groups within a single molecule. rsc.orgresearchgate.net This approach utilizes a set of protecting groups that are removed under distinct, non-interfering chemical conditions. rsc.org For a set of protecting groups to be considered truly orthogonal, the deprotection of one group must not affect any of the others. researchgate.net This principle is of paramount importance in the synthesis of polyfunctional molecules like peptides, where numerous reactive sites, including the α-amino group, the C-terminal carboxyl group, and various side-chain functionalities, must be managed. researchgate.netnih.gov

The power of orthogonal protection lies in the ability to deprotect and modify specific sites in a molecule in any desired order, providing chemists with precise control over the synthetic route. rsc.org This is in contrast to strategies of differential lability, where the selective removal of a protecting group is achieved by exploiting differences in the rate of cleavage under the same reaction conditions. A common example of this is the Boc/Bn (tert-butyloxycarbonyl/benzyl) strategy in peptide synthesis, which is considered quasi-orthogonal because both groups are acid-labile but require different acid strengths for efficient removal. creative-peptides.com

Differential Reactivity and Stability of Boc and 2-Cl-Z Groups

In Boc-N-Me-Lys(2-Cl-Z)-OH, the Boc and 2-Cl-Z groups exemplify the principle of differential acid lability, a key aspect of its utility in chemical synthesis. The Boc group serves as a temporary protecting group for the Nα-methylamino functionality, while the more robust 2-Cl-Z group protects the Nε-amino group of the lysine (B10760008) side chain.

Acid-Lability of Boc Group and Acid-Stability of 2-Cl-Z Group

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group. nih.govorganic-chemistry.org Its removal is typically achieved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). nih.govorganic-chemistry.org The Boc group is stable to basic conditions and hydrogenolysis, making it orthogonal to base-labile groups like Fmoc and hydrogenolysis-labile groups like Cbz (Z). researchgate.net

In contrast, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is significantly more stable to acidic conditions than the Boc group. nih.gov While the parent benzyloxycarbonyl (Z) group has some acid stability, the addition of an electron-withdrawing chlorine atom to the phenyl ring further increases its resistance to acid-catalyzed cleavage. ub.edu The 2-Cl-Z group is designed to withstand the repeated TFA treatments required for Boc group removal during solid-phase peptide synthesis (SPPS). nih.gov It is, however, readily cleaved by strong acids such as anhydrous hydrogen fluoride (B91410) (HF) or by catalytic hydrogenolysis. nih.govpeptide.com

Cleavage Mechanisms of Boc and 2-Cl-Z Protecting Groups

The cleavage of the Boc group proceeds through an E1 elimination mechanism. The initial step involves protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid like TFA. This is followed by the departure of the stable tert-butyl carbocation, which then deprotonates to form isobutylene (B52900) gas. The resulting carbamic acid is unstable and rapidly decarboxylates to liberate the free amine. sigmaaldrich.com The formation of the stable tertiary carbocation is the driving force for this cleavage pathway. sigmaaldrich.com

The 2-Cl-Z group can be cleaved via two primary mechanisms:

Strong Acidolysis: In the presence of very strong acids like HF, the 2-Cl-Z group is removed. This method is typically employed at the final stage of a synthesis to deprotect all acid-labile side-chain protecting groups simultaneously.

Catalytic Hydrogenolysis: This method involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. nih.govsigmaaldrich.com The mechanism involves the oxidative addition of the benzyl (B1604629) C-O bond to the palladium surface, followed by hydrogenolysis to cleave the bond, releasing toluene, carbon dioxide, and the free amine. sigmaaldrich.com This cleavage is performed under neutral conditions, making it compatible with acid- and base-sensitive functional groups.

Comparison with Other Protecting Groups for Lysine and N-Methylated Amino Acids

Nα-Protecting Groups (e.g., Fmoc, Alloc)

For the protection of the α-amino group, several alternatives to the Boc group exist, each with its own unique deprotection conditions.

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group, typically removed with a solution of piperidine (B6355638) in DMF. nacatsoc.org It is stable to acidic conditions, making it orthogonal to the Boc and 2-Cl-Z groups. nacatsoc.org The Fmoc/tBu strategy is a widely used orthogonal scheme in modern solid-phase peptide synthesis. creative-peptides.com

Alloc (Allyloxycarbonyl): The Alloc group is removed under neutral conditions using a palladium(0) catalyst and a scavenger. researchgate.net It is stable to both acidic and basic conditions, providing another layer of orthogonality. researchgate.net

| Protecting Group | Structure | Removal Conditions | Stability |

|---|---|---|---|

| Boc | (CH₃)₃C-O-CO- | Acid (e.g., TFA) | Base, Hydrogenolysis |

| Fmoc | Fluorenyl-CH₂-O-CO- | Base (e.g., Piperidine) | Acid |

| Alloc | CH₂=CH-CH₂-O-CO- | Pd(0) catalyst | Acid, Base |

Nε-Side Chain Protecting Groups (e.g., Boc, Fmoc, ivDde, Mtt, Mmt, Dmab)

The protection of the lysine side-chain amino group is crucial to prevent branching during peptide synthesis. Besides 2-Cl-Z, a variety of other protecting groups are commonly employed.

Boc (tert-Butyloxycarbonyl): The Boc group is also used for side-chain protection of lysine in the Fmoc/tBu strategy. iris-biotech.de Its acid lability allows for its removal during the final cleavage from the resin with TFA. iris-biotech.de

Fmoc (9-Fluorenylmethyloxycarbonyl): While less common for side-chain protection due to its base lability, it can be used in specific applications where selective deprotection under basic conditions is desired.

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): The ivDde group is an orthogonal protecting group that is stable to both TFA and piperidine but is cleaved by treatment with hydrazine. nacatsoc.orgresearchgate.net This allows for selective deprotection of the lysine side chain on the solid support for subsequent modification. researchgate.net

Mtt (4-Methyltrityl): The Mtt group is a highly acid-labile protecting group that can be removed with very dilute solutions of TFA (e.g., 1-2% in DCM) or under other mild acidic conditions, while leaving more robust acid-labile groups like Boc intact. nih.gov

Mmt (4-Methoxytrityl): The Mmt group is even more acid-labile than the Mtt group and can be removed under extremely mild acidic conditions. researchgate.net

Dmab (4-((N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)methyl)benzyloxycarbonyl): The Dmab group is another hydrazine-labile protecting group, offering an alternative to ivDde for orthogonal protection strategies.

| Protecting Group | Removal Conditions | Stability |

|---|---|---|

| 2-Cl-Z | Strong Acid (HF), Hydrogenolysis | TFA, Base |

| Boc | Acid (e.g., TFA) | Base, Hydrogenolysis, Hydrazine |

| Fmoc | Base (e.g., Piperidine) | Acid, Hydrogenolysis, Hydrazine |

| ivDde | Hydrazine | Acid, Base, Hydrogenolysis |

| Mtt | Mild Acid (e.g., 1% TFA in DCM) | Base, Hydrogenolysis, Hydrazine |

| Mmt | Very Mild Acid (e.g., Acetic Acid/TFE/DCM) | Base, Hydrogenolysis, Hydrazine |

| Dmab | Hydrazine | Acid, Base, Hydrogenolysis |

Minimization of Side Reactions During Selective Deprotection

The successful synthesis of complex peptides utilizing building blocks like this compound hinges on the principle of orthogonal protection. This strategy allows for the selective removal of one type of protecting group while others remain intact, enabling site-specific modifications and chain elongation. However, the chemical reagents used for deprotection can generate highly reactive intermediates that may lead to undesired side reactions, compromising the purity and yield of the final peptide. Therefore, the minimization of these side reactions is a critical aspect of peptide chemistry. Key challenges include the trapping of reactive carbocations generated during acid-catalyzed deprotection and preventing intramolecular reactions such as cyclization or rearrangement.

Scavenging Strategies for Carbocations and Electrophilic Species

The deprotection of acid-labile groups, particularly the tert-butoxycarbonyl (Boc) group, is a common source of side reactions in peptide synthesis. The mechanism of Boc group removal involves treatment with an acid, such as trifluoroacetic acid (TFA), which leads to the formation of a highly reactive tert-butyl cation (t-Bu⁺). acsgcipr.org This electrophilic carbocation can subsequently alkylate nucleophilic residues within the peptide sequence, such as tryptophan, methionine, cysteine, and tyrosine. acsgcipr.orgnih.govsigmaaldrich.com Similarly, the acidolytic cleavage of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, often performed with strong acids like hydrogen fluoride (HF), can generate a 2-chlorobenzyl cation, another potent electrophile. peptide.compeptide.com

To prevent these unwanted modifications, nucleophilic reagents known as scavengers are added to the deprotection cocktail. thermofisher.com The function of a scavenger is to efficiently trap, or "scavenge," the carbocations and other electrophilic species as they are formed, preventing them from reacting with the peptide. nih.govresearchgate.net The choice of scavenger depends on the specific protecting groups being cleaved and the amino acid composition of the peptide. sigmaaldrich.com

Common strategies include:

Neutral Nucleophiles: Water can act as a scavenger, trapping the tert-butyl cation to form tert-butanol. It is often included in TFA cleavage cocktails. researchgate.net

Thioethers: Thioanisole is frequently used to capture benzyl-type and tert-butyl cations through electrophilic aromatic substitution.

Phenols: Phenol and its derivatives, like p-cresol (B1678582) and p-methoxyphenol, are effective scavengers that trap carbocations via Friedel-Crafts alkylation. nih.govresearchgate.net

Silanes: Trialkylsilanes, such as triisopropylsilane (B1312306) (TIS) and triethylsilane (TES), act as hydride donors. They reduce the carbocations to their corresponding alkanes (e.g., isobutane (B21531) from the tert-butyl cation), which are volatile and easily removed. google.com TIS is particularly effective and widely used in modern cleavage cocktails. researchgate.net

Thiols: Dithiols like 1,2-ethanedithiol (B43112) (EDT) are potent scavengers, especially for trityl groups, and also help to prevent the oxidation of tryptophan residues. sigmaaldrich.com

The effectiveness of a scavenger cocktail is often enhanced by using a combination of reagents to address the variety of reactive species that may be generated. A widely used general-purpose cleavage cocktail for peptides containing multiple sensitive residues is Reagent K, which contains TFA, water, phenol, thioanisole, and EDT. sigmaaldrich.com For many sequences, a simpler, less malodorous mixture of TFA, water, and TIS (e.g., 95:2.5:2.5) is sufficient. sigmaaldrich.comresearchgate.net

Table 1: Common Scavengers for Carbocation and Electrophilic Species

| Scavenger | Chemical Structure | Target Electrophile | Mechanism of Action | Side Reaction Prevented |

|---|---|---|---|---|

| Water (H₂O) | H-O-H | tert-butyl cation | Nucleophilic attack to form tert-butanol. researchgate.net | Alkylation of nucleophilic residues. |

| Triisopropylsilane (TIS) | ((CH₃)₂CH)₃SiH | tert-butyl cation, Trityl cation | Hydride transfer to reduce carbocation to an alkane (isobutane). google.com | Alkylation of Trp, Met, Tyr, Cys. |

| Thioanisole | C₆H₅SCH₃ | Benzyl-type cations, tert-butyl cation | Acts as a soft nucleophile, trapping cations via electrophilic aromatic substitution. researchgate.net | Alkylation of Trp, Met. |

| Phenol | C₆H₅OH | tert-butyl cation | Traps cations via Friedel-Crafts alkylation on the electron-rich aromatic ring. researchgate.net | Alkylation of Tyr. |

| 1,2-Ethanedithiol (EDT) | HSCH₂CH₂SH | Trityl cation, tert-butyl cation | Acts as a potent soft nucleophile. sigmaaldrich.com | Alkylation of Trp, Met, Cys; Oxidation of Trp. |

Prevention of Intramolecular Cyclization and Rearrangement Side Products

Beyond intermolecular reactions with scavengers, peptide chains can undergo intramolecular side reactions during synthesis and deprotection, leading to undesired cyclic or rearranged byproducts. The sequence of the peptide and the conditions used for deprotection play a significant role in the prevalence of these reactions.

One of the most common intramolecular side reactions is the formation of diketopiperazines . This occurs when the N-terminal amine of a dipeptide attached to a resin attacks the ester linkage of the C-terminal residue, cleaving the dipeptide from the resin as a cyclic anhydride. peptide.com This reaction is particularly prevalent when proline is the second or third residue in the sequence and is favored under the basic conditions used for Fmoc-group removal. peptide.com While this compound is used in Boc-based synthesis where repeated base treatment is not required, this side reaction can still be a concern if any step involves neutralization or basic conditions. Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress diketopiperazine formation. peptide.com

Another significant side reaction involves aspartic acid residues, which can cyclize to form an aspartimide intermediate. This reaction is catalyzed by both acids (during final cleavage) and bases (during Fmoc removal). iris-biotech.de The five-membered aspartimide ring can then reopen via nucleophilic attack by water or other species, yielding not only the desired α-linked peptide but also a significant amount of the isomeric β-linked peptide, where the peptide backbone proceeds through the side-chain carboxyl group. peptide.com

For lysine-containing peptides, a potential side reaction is the intramolecular migration of a protecting group. For example, during the synthesis of peptides with orthogonally protected lysine residues, the Dde group has been observed to migrate from the ε-amino group of one lysine to a free ε-amino group of another lysine within the same peptide or even between peptides on the same resin bead. nih.gov This migration can occur during the piperidine treatment for Fmoc removal. nih.gov While this specific rearrangement involves Dde and Fmoc chemistry, it highlights the potential for acyl transfer reactions involving the nucleophilic lysine side-chain amine if it becomes prematurely deprotected. Minimizing the time the peptide is exposed to basic conditions and using milder reagents can prevent such migrations. nih.govresearchgate.net

Table 2: Common Intramolecular Side Reactions and Prevention Strategies

| Side Reaction | Description | Residues Involved | Conditions Favoring Reaction | Prevention Strategy |

|---|---|---|---|---|

| Diketopiperazine Formation | Intramolecular cyclization of a resin-bound dipeptide, leading to cleavage from the resin. peptide.com | N-terminal dipeptides, especially with Proline. | Basic conditions (Fmoc deprotection), prolonged coupling times. | Use of sterically hindered 2-chlorotrityl resin; incorporation of dipeptide building blocks. peptide.com |

| Aspartimide Formation | Intramolecular cyclization of an aspartic acid residue to a succinimide (B58015) derivative, which can reopen to form β-peptides. iris-biotech.de | Asp-Gly, Asp-Ala, Asp-Ser sequences. peptide.com | Acidic (cleavage) and basic (deprotection) conditions. | Addition of HOBt to piperidine deprotection solution; use of specialized protecting groups on the Asp side chain. peptide.com |

| Pyroglutamate Formation | The N-terminal glutamine side-chain amide attacks the α-amino group, forming a cyclic lactam. | N-terminal Glutamine (Gln). | Acidic conditions during cleavage or repeated N-terminal deprotection cycles. | Ensure complete coupling of the subsequent amino acid to the N-terminal Gln. |

| Protecting Group Migration | An acyl-type protecting group moves from one nucleophilic site to another within the peptide. nih.gov | Lysine, Ornithine. | Prolonged exposure to basic conditions (e.g., piperidine). nih.gov | Minimize exposure time to basic reagents; use of more stable protecting groups (e.g., ivDde instead of Dde). peptide.com |

Application of Boc N Me Lys 2 Cl Z Oh in Peptide and Peptidomimetic Synthesis

Strategic Incorporation into Peptide Chains

Solid-Phase Peptide Synthesis (SPPS) is the most common methodology for preparing synthetic peptides, and Boc-N-Me-Lys(2-Cl-Z)-OH is well-suited for this approach. In Boc-based SPPS, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is assembled in the C-to-N direction through iterative cycles of deprotection and coupling.

The general cycle for incorporating this compound involves:

Deprotection: The Nα-Boc group of the resin-bound peptide is removed by treatment with TFA.

Neutralization: The resulting ammonium salt is neutralized to the free amine, typically with a tertiary base like diisopropylethylamine (DIEA).

Coupling: The carboxyl group of the incoming this compound is activated with a coupling reagent and then reacted with the free amine of the resin-bound peptide to form a new peptide bond.

The N-methyl group on the α-nitrogen introduces significant steric hindrance, which can slow down the coupling reaction and lead to incomplete acylation. This challenge necessitates the use of specialized, highly reactive coupling reagents and sometimes modified protocols, such as double coupling or the application of microwave energy to drive the reaction to completion.

While less common for long peptides, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for fragment condensation. In this approach, all reactions are carried out in a suitable solvent, and intermediates are isolated and purified after each step.

The use of this compound in solution-phase synthesis follows similar principles of protection and activation. The Boc group is used for temporary N-terminal protection, and the 2-Cl-Z group protects the lysine (B10760008) side chain. A key advantage of solution-phase synthesis is the ability to purify intermediates, which can be crucial when dealing with difficult couplings involving sterically hindered residues like N-methylated amino acids. However, the process is more labor-intensive than SPPS. The selection of coupling reagents is equally critical to ensure high yields and minimize side reactions, especially racemization.

Coupling Conditions and Reagent Selection for N-Methylated Lysine

The successful incorporation of N-methylated amino acids is highly dependent on the choice of coupling conditions. The primary challenges are overcoming the steric bulk of the N-methyl group and preventing racemization at the α-carbon of the activated amino acid.

The presence of the N-methyl group hinders the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, often resulting in sluggish reaction rates and low coupling yields. To address this, several strategies have been developed:

Highly Reactive Coupling Reagents: Standard carbodiimide reagents like DIC are often inefficient. More potent uronium/aminium or phosphonium salt-based reagents are preferred. Reagents such as HATU, HBTU, PyBOP, and PyAOP have proven effective for coupling N-methylated amino acids. PyBroP and BOP-Cl are other powerful reagents used for particularly difficult couplings.

Microwave-Enhanced Synthesis: The application of microwave energy can dramatically accelerate coupling reactions by increasing the kinetic energy of the molecules, helping to overcome the activation barrier imposed by steric hindrance.

Novel Synthetic Platforms: Recent innovations include the development of immobilized molecular reactors that mimic the ribosome's function. By confining reactants in a microenvironment on the resin, these systems use proximity effects to accelerate acyl transfer, effectively bypassing the limitations of traditional SPPS for hindered residues.

| Coupling Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Uronium/Aminium Salts | HATU, HCTU, HBTU, TBTU | Highly efficient and widely used. HATU is particularly effective for sterically hindered couplings, often outperforming HBTU. |

| Phosphonium Salts | PyBOP, PyAOP, PyBroP | Very potent activators. PyAOP and PyBroP are considered among the most effective for coupling N-methylated residues. |

| Carbodiimides | DIC, EDC | Generally less effective for N-methylated amino acids unless used with additives like HOAt or Oxyma. |

| Other | BOP-Cl, TOTT, DEPBT | BOP-Cl is a powerful, but sometimes aggressive, reagent. TOTT has shown good results with lower racemization levels. DEPBT is effective at suppressing racemization, especially in solution-phase synthesis. |

Optimizing coupling efficiency requires ensuring the reaction proceeds to completion while preserving the stereochemical integrity of the amino acid. Racemization is a significant risk during the activation step, particularly for N-acyl amino acids, which can form an oxazolonium intermediate that is prone to epimerization.

Key strategies to optimize coupling and prevent racemization include:

Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its more reactive aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are incorporated into the reaction to form active esters that are less prone to racemization than other activated species. OxymaPure is a newer, non-explosive additive that has shown excellent performance in enhancing coupling rates and suppressing racemization.

Choice of Base: The type and amount of base used can influence racemization. Sterically hindered, non-nucleophilic bases like DIEA or 2,4,6-collidine are generally preferred over less hindered bases like triethylamine, as they are less likely to promote racemization.

Reaction Monitoring: For SPPS, it is crucial to monitor the completion of the coupling reaction before proceeding to the next step. Qualitative tests like the Kaiser test are not useful for secondary amines like N-methylated residues; instead, the bromophenol blue test can be used to monitor the reaction progress.

Synthesis of N-Methylated Peptides and their Conformational Impact

The inclusion of an N-methyl group on the peptide backbone has profound consequences for the peptide's three-dimensional structure. This modification imparts specific conformational constraints that can pre-organize the peptide into a bioactive conformation or, conversely, disrupt critical secondary structures.

Cis/Trans Amide Bond Isomerization: The steric clash between the N-methyl group and the adjacent α-substituents lowers the energy barrier for rotation around the amide bond. This significantly increases the population of the cis-amide bond conformation, which is typically energetically unfavorable in non-proline residues.

Hydrogen Bonding: N-methylation removes the amide proton, eliminating its ability to act as a hydrogen bond donor. This can disrupt secondary structures like α-helices and β-sheets that rely on backbone hydrogen bonding networks.

Impact on Biological Properties: These conformational changes directly influence a peptide's interaction with its biological target. The increased metabolic stability and enhanced membrane permeability of N-methylated peptides are often attributed to their more rigid, "pre-organized" conformations and reduced hydrogen bonding potential, which facilitates passive diffusion across cell membranes. However, N-methylation can also diminish biological activity if the amide proton is critical for receptor binding or if the induced conformation is inactive.

Influence on Peptide Backbone Conformation (e.g., turn induction)

The introduction of an N-methyl group on the peptide backbone, as is present in this compound, can significantly influence the local and global conformation of a peptide. N-methylation restricts the rotation around the Cα-C bond and can favor specific backbone dihedral angles, often leading to the induction of secondary structures such as β-turns. While direct studies on the conformational effects of incorporating this compound are not extensively documented in publicly available literature, the general impact of N-methylation is well-established. For instance, strategic N-methylation can stabilize β-turn conformations, which are crucial for the biological activity of many peptides by orienting key side chains for receptor binding.

Table 1: Potential Conformational Effects of N-Methylation

| Conformational Parameter | Influence of N-Methylation |

| Backbone Flexibility | Reduced due to steric hindrance of the methyl group. |

| Dihedral Angles (φ, ψ) | Restricted rotation can favor specific angles. |

| Secondary Structure | Can promote the formation of β-turns and other ordered structures. |

| Cis/Trans Isomerization | Can influence the equilibrium between cis and trans amide bond conformations. |

Enhancement of Proteolytic Stability through N-Methylation

A primary application of N-methylated amino acids like this compound in peptide synthesis is to enhance the resulting peptide's resistance to enzymatic degradation. The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, which typically recognize and cleave peptide bonds between L-amino acids. This modification can significantly increase the half-life of a peptide in biological systems.

Research has demonstrated that peptides containing methylated lysines are resistant to the action of trypsin and lysyl endopeptidase, enzymes that specifically cleave at the C-terminus of lysine and arginine residues. This increased stability is a critical attribute for the development of peptide-based therapeutics.

Modulation of Peptide Solubility and Aggregation Tendencies

Peptide aggregation during synthesis and purification can be a significant challenge, often leading to lower yields and difficulties in characterization. N-methylation of the peptide backbone can disrupt the hydrogen bonding networks between peptide chains that are responsible for aggregation. By replacing an amide proton with a methyl group, the potential for intermolecular hydrogen bond formation is reduced.

Construction of Cyclic and Branched Peptides Incorporating this compound

The synthesis of cyclic and branched peptides is a powerful strategy to enhance conformational stability, receptor selectivity, and biological activity. The lysine side chain offers a convenient point for branching or cyclization. While there is a lack of specific examples in the available literature detailing the use of this compound in these applications, its structure is amenable to such synthetic strategies.

After incorporation into a peptide chain and selective deprotection of the 2-Cl-Z group, the epsilon-amino group of the N-methylated lysine residue can be used as a nucleophile for intramolecular cyclization (head-to-side chain or side chain-to-tail) or for the attachment of another peptide chain to create a branched structure. The N-methylation would be expected to influence the conformational pre-organization of the linear precursor, potentially impacting the efficiency of the macrocyclization step.

Design and Synthesis of Peptidomimetics and Foldamers

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. Foldamers are sequence-specific oligomers that adopt well-defined secondary structures. The incorporation of N-methylated amino acids is a common strategy in the design of both peptidomimetics and foldamers.

The conformational constraints imposed by N-methylation can be exploited to design molecules that adopt specific three-dimensional structures, thereby mimicking the bioactive conformation of a parent peptide or creating novel folded architectures. Although direct application of this compound in this context is not explicitly reported, its properties align with the requirements for building blocks in peptidomimetic and foldamer synthesis.

Application in the Synthesis of Histone Tail Peptides for Epigenetic Research

One of the most significant applications of N-methylated lysine derivatives is in the synthesis of histone tail peptides for epigenetic research. Post-translational modifications of histones, including the methylation of lysine residues, play a crucial role in regulating gene expression. The synthesis of well-defined histone peptides containing specifically methylated lysines is essential for studying the enzymes that write, read, and erase these epigenetic marks.

N-methylated lysine derivatives, such as Fmoc-N-Me-Lys(Boc)-OH, are utilized in solid-phase peptide synthesis to generate these crucial research tools. The use of this compound would follow a similar synthetic logic, providing a building block for the precise installation of a monomethylated lysine at a desired position within a histone tail sequence.

Table 2: Examples of Histone Lysine Methylation Sites

| Histone | Lysine Residue | Biological Function (Example) |

| H3 | K4 | Transcriptional activation |

| H3 | K9 | Transcriptional repression |

| H3 | K27 | Transcriptional repression |

| H3 | K36 | Transcriptional elongation |

| H4 | K20 | DNA damage response |

Development of Functionalized Amino Acid Scaffolds

Modified amino acids can serve as scaffolds for the development of new chemical entities with diverse functionalities. The lysine side chain, with its primary amino group, is a particularly versatile handle for chemical modification.

While the literature does not specifically describe the use of this compound as a starting point for developing functionalized scaffolds, its structure provides multiple points for diversification. The carboxylic acid, the N-methylated alpha-amino group, and the protected epsilon-amino group could all be selectively manipulated to create a library of complex molecules for various applications in medicinal chemistry and materials science.

Analytical Methodologies for Synthetic Verification in Research

Purity Assessment of Boc-N-Me-Lys(2-Cl-Z)-OH and its Intermediates

Ensuring the chemical purity of this compound is critical, as impurities can lead to undesirable side reactions or complicate kinetic studies in its intended use, such as peptide synthesis. The purity of the final product and key intermediates is typically established using high-resolution chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of protected amino acids like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating compounds based on their hydrophobicity.

The analysis involves injecting a small sample of the compound onto a column packed with a nonpolar stationary phase (commonly C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is then pumped through the column. The separation occurs as the compound and any impurities partition differently between the stationary and mobile phases. The N-Boc and 2-Cl-Z protecting groups confer significant hydrophobicity to the molecule, leading to strong retention on a C18 column and allowing for excellent separation from more polar starting materials or less protected side products. Purity levels for such compounds are often expected to be ≥99.0%. cem.com

Table 1: Illustrative RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Expected Purity | ≥99.0% |

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once purity is established, a suite of spectroscopic and spectrometric methods is employed to confirm that the synthesized molecule has the correct chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a detailed map of the carbon and hydrogen framework of this compound.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals include the singlets for the tert-butyl group of the Boc protector and the N-methyl group, multiplets for the lysine (B10760008) side chain, and signals in the aromatic and benzylic regions for the 2-Cl-Z group.

¹³C NMR provides information about the different carbon environments in the molecule. Distinct signals are expected for the carbonyl carbons of the carboxylic acid and the two carbamate (B1207046) protecting groups, the quaternary carbon and methyl carbons of the Boc group, the aliphatic carbons of the lysine backbone, and the aromatic carbons of the 2-Cl-Z group. chemicalbook.comspectrabase.com

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Boc (C(CH₃)₃) | ~1.4 | Singlet |

| Lysine β, γ, δ-CH₂ | 1.5 - 1.9 | Multiplets |

| Lysine ε-CH₂ | ~3.1 | Multiplet |

| N-Methyl (N-CH₃) | ~2.8 | Singlet |

| Lysine α-CH | ~4.2 | Multiplet |

| 2-Cl-Z (Ar-CH₂) | ~5.1 | Singlet |

Mass spectrometry (MS) is used to determine the molecular weight of the compound, providing strong evidence for its identity. chempep.com Electrospray ionization (ESI) is a common technique for this type of analysis. The analysis of this compound (Molecular Formula: C₂₀H₂₉ClN₂O₆, Molecular Weight: 428.9 g/mol ) would be expected to show a prominent ion corresponding to its molecular mass, often as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Table 3: Expected Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₂₀H₂₉ClN₂O₆ |

| Molecular Weight | 428.9 g/mol |

| Ionization Mode | ESI-Positive |

| Expected Ion (HRMS) | [M+H]⁺ = 429.1787 m/z |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural components. nih.govresearchgate.net

Table 4: Key FT-IR Characteristic Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3300 - 2500 | Carboxylic acid, very broad |

| N-H Stretch | ~3350 | Carbamate |

| C-H Stretch | 3000 - 2850 | Aliphatic (Lysine, Boc, N-Me) |

| C=O Stretch | ~1710 - 1740 | Carboxylic acid |

| C=O Stretch | ~1680 - 1700 | Carbamate (Boc and 2-Cl-Z) |

| C-O Stretch | 1250 - 1000 | Ethers and Carboxylic acid |

Monitoring Reaction Progress and Identifying Side Products During Synthesis

Effective synthesis relies on the ability to monitor the reaction's progress to determine completion and to identify the formation of any unwanted side products. chemrxiv.org During the synthesis of this compound, which involves multiple protection steps, monitoring is crucial.

Thin-layer chromatography (TLC) is a common technique for real-time monitoring. By spotting the reaction mixture on a TLC plate alongside the starting material, chemists can visually track the disappearance of the starting material and the appearance of the product spot. This allows for the optimization of reaction times and prevents unnecessary heating or extended reaction conditions that might lead to degradation.

HPLC can also be used to monitor reaction progress by analyzing aliquots taken from the reaction mixture. nih.gov This provides more quantitative data than TLC and can reveal the presence of minor side products that may not be visible on a TLC plate. Potential side products in this synthesis could include molecules with incomplete protection, di-acylated products, or byproducts resulting from the decomposition of protecting groups or coupling agents. bibliomed.org Identifying these impurities early allows for adjustments to the reaction or purification strategy to ensure a high-purity final product. For solid-phase synthesis approaches, qualitative tests like the Kaiser test can be used to check for the presence of free primary amines, ensuring coupling reactions have gone to completion. peptide.com

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Nα-(tert-Butoxycarbonyl)-Nα-methyl-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine | This compound |

| Acetonitrile | ACN |

Techniques for Stereochemical Purity Assessment of N-Methylated Lysine Derivatives

The verification of stereochemical purity is a critical step in the synthesis of N-methylated lysine derivatives, such as this compound, particularly when they are intended for use as building blocks in peptide synthesis. The presence of undesired enantiomers can significantly impact the structure, function, and biological activity of the final peptide. A range of analytical methodologies is employed to resolve and quantify enantiomers, ensuring that the stereochemical integrity of the amino acid derivative is maintained throughout the synthetic process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable technique for assessing the enantiomeric purity of protected amino acids, including N-methylated lysine derivatives. chemimpex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and, thus, their separation.

Chiral Stationary Phases (CSPs): The selection of an appropriate CSP is paramount for achieving effective enantiomeric separation. For N-protected amino acids like this compound, several types of CSPs have proven effective.

Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin (CHIROBIOTIC T) and ristocetin A (CHIROBIOTIC R), are known for their broad selectivity and multimodal capabilities. sigmaaldrich.com They can operate in reversed-phase, normal-phase, and polar organic modes, offering flexibility in method development for N-Boc and N-Fmoc protected amino acids. sigmaaldrich.com The enantiomeric resolution on these columns is achieved through a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance. sigmaaldrich.com

Polysaccharide-Based CSPs: Amylose and cellulose-derived CSPs (e.g., CHIRALPAK series) are also widely used for the enantioseparation of amino acid derivatives. researchgate.net The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral polymer, primarily through hydrogen bonds and π-π interactions.

Zwitterionic CSPs: Chiral stationary phases that incorporate both positive and negative charges, such as CHIRALPAK ZWIX(+), can offer unique selectivity for amino acids and their derivatives.

Method Development and Research Findings: Successful separation depends on optimizing various chromatographic parameters, including the mobile phase composition, additives, flow rate, and temperature. For N-protected amino acids, reversed-phase mode is often a viable choice. sigmaaldrich.com The use of volatile buffers like ammonium trifluoroacetate can make these methods compatible with mass spectrometry (LC-MS), providing additional structural confirmation. sigmaaldrich.com

While specific research data on the chiral separation of this compound is not extensively published, data from analogous N-protected lysine derivatives provide a strong basis for method development. For instance, high enantiomeric purity (≥ 99.7%) for Fmoc-L-Lys(Boc)-OH has been confirmed using chiral HPLC. chemimpex.com The following tables present typical conditions used for the chiral separation of related compounds, which can serve as a starting point for developing a method for this compound.

Table 1: Exemplary Chiral HPLC Conditions for N-Protected Amino Acids

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Mode |

|---|---|---|---|

| Fmoc-Amino Acids | CHIROBIOTIC R | Methanol/Water/TEAA | Reversed-Phase |

| t-Boc-Amino Acids | CHIROBIOTIC T | Acetonitrile/Methanol/TFA | Polar Organic |

This table is generated based on findings for classes of N-protected amino acids to illustrate common methodologies. sigmaaldrich.comhplc.eu

Table 2: Performance Data for Chiral Separation of Fmoc-Gln-OH

| CSP | k1 (Retention Factor) | α (Selectivity Factor) | Rs (Resolution) |

|---|---|---|---|

| CHIRALPAK QN-AX | 2.75 | 1.98 | 10.61 |

This table presents example performance data for a related protected amino acid to demonstrate the efficacy of different chiral columns. A higher resolution value (Rs) indicates a better separation of the two enantiomers. hplc.eu

Polarimetry

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound in solution. mdpi.com The angle of rotation is directly proportional to the concentration of the compound and its specific rotation, which is an intrinsic property of the enantiomer. While modern chromatographic techniques are more powerful for precise quantification of enantiomeric excess (ee), polarimetry serves as a rapid and straightforward method for confirming the bulk enantiomeric composition of a sample.

A pure enantiomer will exhibit a specific rotation value, whereas a racemic mixture (50:50 of each enantiomer) will have a net rotation of zero. For N-protected amino acid derivatives, specific rotation values are often reported as a key quality control parameter. For example, the specific rotation for Fmoc-L-Lys(Boc)-OH is documented as [a]D20 = -12 ±2.5° (c=1 in DMF), and for Boc-L-Lys(Fmoc)-OMe it is [a]D20 = -9 ± 2º (c=1 in CH₃CN). chemimpex.comchemimpex.com These values confirm the presence of a significant excess of the L-enantiomer.

The measurement is performed using a polarimeter, which passes plane-polarized light through a sample cell. The degree to which the plane of light is rotated by the chiral molecules is measured. This technique is particularly useful for in-process checks during synthesis to ensure that racemization has not occurred during steps involving harsh basic or acidic conditions.

Advanced Considerations and Future Research Directions

Novel Synthetic Approaches to Boc-N-Me-Lys(2-Cl-Z)-OH

Another innovative strategy is based on the use of malonate derivatives and dibromobutane to generate key intermediates like L-2-amino-6-bromohexanoic acid derivatives. researchgate.netnih.gov These intermediates can then be readily modified at the ε-position to introduce the desired methyl and 2-Cl-Z protecting groups. researchgate.netnih.gov Such methodologies offer greater flexibility in the synthesis of a variety of functionalized non-natural amino acids.

Researchers are also exploring the use of 5-oxazolidinone (B12669149) intermediates to facilitate the synthesis of N-methyl amino acids with basic side chains. researchgate.net This approach addresses the challenges associated with protecting and manipulating the side chains of amino acids like lysine (B10760008). researchgate.net The development of these novel synthetic strategies is crucial for making complex building blocks like this compound more accessible for research and development.

A comparison of a traditional synthetic approach with a potential novel one-pot approach is outlined below:

| Feature | Traditional Multi-Step Synthesis | Novel One-Pot Synthesis |

| Number of Steps | Multiple distinct reaction and purification steps | Fewer steps with multiple transformations in a single pot |

| Intermediate Isolation | Required after each step | Minimized or eliminated |

| Overall Yield | Often lower due to losses at each purification stage | Potentially higher due to reduced handling and purification |

| Time Efficiency | More time-consuming | Significantly faster |

| Solvent/Reagent Consumption | Higher | Lower |

Development of Greener Synthetic Pathways and Reagents

The principles of green chemistry are increasingly being applied to peptide and amino acid synthesis to minimize environmental impact. For the synthesis of Boc-protected amino acids, a key area of focus is the replacement of hazardous reagents and solvents. A greener methodology has been developed that utilizes dimethyl carbonate (DMC) for the esterification step, replacing the more hazardous thionyl chloride (SOCl2). researchgate.net

Furthermore, the use of water as a solvent in peptide synthesis is a significant advancement. greentech.fr Micellar catalysis, using surfactants like TPGS-750-M, allows for peptide bond formation in aqueous media, reducing the reliance on organic solvents. greentech.fr The development of water-soluble activating reagents and protecting groups is also an active area of research aimed at making peptide synthesis more environmentally friendly. greentech.fr

The following table summarizes the comparison between classical and greener approaches for Boc-amino acid synthesis:

| Step | Classical Approach | Greener Alternative |

| Esterification | Use of SOCl2 | Use of dimethyl carbonate (DMC) researchgate.net |

| Solvent | Predominantly organic solvents (e.g., DMF, DCM) | Aqueous micellar media, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) greentech.frorganic-chemistry.org |

| Catalyst | Often requires strong acids or bases | Ionic liquids, reusable catalysts like HClO4–SiO2 organic-chemistry.org |

| Protecting Group Removal | Harsh acidic conditions (e.g., TFA) | Milder, more selective deprotection methods |

Strategies for Large-Scale Research Production

The transition from laboratory-scale synthesis to large-scale production of specialized amino acids like this compound presents several challenges. Strategies for scaling up production are critical for meeting the demands of preclinical and clinical research. The choice of synthetic strategy for large-scale production depends on the desired quantity and the length of the peptide in which the amino acid will be incorporated. taylorfrancis.com

For producing large quantities of short peptides (up to 15 amino acids), solution-phase synthesis is often the most suitable method. taylorfrancis.com For peptides in the range of 20 to 45 amino acids, a fragment condensation approach, where smaller peptide fragments are synthesized and then joined, is generally preferred. taylorfrancis.com Solid-phase peptide synthesis (SPPS) is ideal for producing smaller amounts of peptides up to 50 amino acids in length. taylorfrancis.com

Recent innovations are also impacting large-scale peptide production. Molecular Hiving™ technology offers a more sustainable approach by reducing the use of hazardous solvents by up to 60% compared to traditional methods. bachem.com Additionally, chemo-enzymatic peptide synthesis (CEPS) provides a scalable and more economical manufacturing process for large and complex peptides. bachem.com For purification, multicolumn countercurrent solvent gradient purification (MCSGP) is a highly efficient and scalable technology that reduces solvent consumption and shortens production cycle times. bachem.com

| Production Scale | Recommended Synthesis Strategy | Key Advantages |

| Small Scale (Research) | Solid-Phase Peptide Synthesis (SPPS) | High purity, suitable for a wide range of peptide lengths taylorfrancis.com |

| Medium Scale (Kilogram) | Hybrid SPPS/Liquid-Phase Peptide Synthesis (LPPS) | Combines the efficiency of SPPS with the scalability of LPPS acs.org |

| Large Scale (Industrial) | Solution-Phase Synthesis, Fragment Condensation, Chemo-Enzymatic Peptide Synthesis (CEPS) | Cost-effective for large quantities, allows for the production of very long peptides and proteins taylorfrancis.combachem.com |

Expanding the Scope of N-Methylated Lysine Derivatives

N-methylation of amino acids is a key strategy for enhancing the pharmacokinetic properties of bioactive peptides. merckmillipore.com The introduction of a methyl group on the nitrogen atom can significantly increase the proteolytic stability of the amide bond, leading to a longer in vivo half-life and improved intestinal permeability. merckmillipore.com N-methylation can also increase the solubility of peptides by reducing interchain aggregation and can influence the peptide's conformation. merckmillipore.com

The biological importance of lysine methylation, particularly in the context of histone proteins and epigenetic regulation, has driven the development of various N-methylated lysine derivatives. researchgate.netresearchgate.net These derivatives are crucial tools for studying the roles of histone methylation in processes like transcriptional regulation and DNA repair. acs.org The ability to incorporate mono-, di-, and tri-methylated lysines at specific sites in proteins is essential for deciphering the "histone code". researchgate.netnih.gov

The scope of N-methylated lysine derivatives extends beyond their natural roles. These modified amino acids are being incorporated into peptides to create enzyme inhibitors, receptor antagonists, and agonists. researchgate.net They also serve as valuable building blocks in combinatorial chemistry for the discovery of new drug candidates. researchgate.net

Integration of this compound into Automated Synthesis Platforms

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. beilstein-journals.org The integration of specialized amino acid derivatives like this compound into these automated platforms is crucial for the efficient synthesis of complex and modified peptides.

In automated SPPS, the peptide is assembled in a stepwise manner on a solid support. nih.gov The use of protecting groups, such as Boc for the α-amino group and 2-Cl-Z for the side chain, is essential to prevent unwanted side reactions. nih.govthermofisher.com The Boc protecting group is typically removed under moderately acidic conditions, while the 2-Cl-Z group is cleaved at the end of the synthesis, often with strong acids like HF, TFMSA, or TMSOTf. thermofisher.compeptide.com